Argipressin (4-8)
Overview
Description
Argipressin (4-8) is a peptide fragment derived from the larger peptide hormone arginine vasopressin, also known as antidiuretic hormone. This compound is primarily involved in the regulation of water retention in the body and plays a crucial role in maintaining blood pressure and fluid balance. Argipressin (4-8) is synthesized in the hypothalamus and released from the posterior pituitary gland. It exerts its effects by binding to specific receptors in the kidneys and blood vessels, leading to vasoconstriction and increased water reabsorption .
Scientific Research Applications
Argipressin (4-8) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in conditions such as diabetes insipidus and septic shock.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
Vasopressin acts on three receptors. V1a (initiates vasoconstriction, hepatic gluconeogenesis, platelet aggregation and Factor VIII release), V1b (mediates adrenocorticotropic hormone (ACTH) secretion from the pituitary) and V2 (located in renal collecting duct and increases free water reabsorption at renal tubules) . Low doses of vasopressin potentiate alpha adrenergic vasoconstriction, and by stimulating endothelial nitric oxide release also vasodilatation (coronary, renal, cerebral, pulmonary, mesenteric) .
Safety and Hazards
Future Directions
The latest Surviving Sepsis Campaign guidelines suggest the synergistic use of Argipressin in addition to Norepinephrine when hemodynamic optimization is not achieved with Norepinephrine alone . In refractory vasodilatory shock where low systemic vascular resistance persists despite adequate fluid resuscitation and noradrenaline at a dose of 20 micrograms/min or greater, Argipressin is indicated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Argipressin (4-8) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In an industrial setting, the production of Argipressin (4-8) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide, removing any impurities and ensuring the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: Argipressin (4-8) undergoes various chemical reactions, including:
Oxidation: The oxidation of methionine residues can occur, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce substitutions.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Comparison with Similar Compounds
Argipressin (4-8) is similar to other peptide hormones such as:
Oxytocin: Shares structural similarities but differs in its physiological functions, primarily involved in childbirth and lactation.
Desmopressin: A synthetic analog of vasopressin with enhanced antidiuretic properties and reduced vasoconstrictive effects.
Terlipressin: A long-acting analog used in the treatment of variceal bleeding and septic shock
Uniqueness: Argipressin (4-8) is unique due to its specific sequence and receptor interactions, making it a valuable tool for studying vasopressin-related pathways and developing targeted therapies .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(4R,7S,10S,13R)-13-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N11O9S2/c27-12-10-47-48-11-16(36-22(42)15(9-19(29)39)35-21(41)13(33-20(12)40)5-6-18(28)38)24(44)37-8-2-4-17(37)23(43)34-14(25(45)46)3-1-7-32-26(30)31/h12-17H,1-11,27H2,(H2,28,38)(H2,29,39)(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H4,30,31,32)/t12-,13-,14-,15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSIPQZEXIWCP-UYLCUJDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N11O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158355 | |
Record name | Argipressin (4-8) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133761-86-1 | |
Record name | Argipressin (4-8) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133761861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Argipressin (4-8) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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